Rh(H2O)4ATP
Overview
Description
The compound Rhodium(III) tetra-aqua adenosine triphosphate (Rh(H2O)4ATP) is a coordination complex where rhodium is coordinated to four water molecules and adenosine triphosphate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rh(H2O)4ATP typically involves the reaction of rhodium(III) chloride with adenosine triphosphate in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the stability of the complex. The general reaction can be represented as: [ \text{RhCl}_3 + \text{ATP} + 4\text{H}_2\text{O} \rightarrow \text{Rh(H}_2\text{O})_4\text{ATP} + 3\text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as crystallization or chromatography to isolate the desired complex.
Chemical Reactions Analysis
Types of Reactions
Rh(H2O)4ATP undergoes various chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The complex can be reduced, often leading to the formation of rhodium(II) species.
Substitution: The water molecules coordinated to rhodium can be substituted by other ligands such as amines or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligands like ammonia or phosphine are introduced under controlled pH and temperature conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(IV) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes.
Scientific Research Applications
Chemistry
In chemistry, Rh(H2O)4ATP is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation. Its unique coordination environment allows for selective catalysis and improved reaction rates.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules such as proteins and nucleic acids. It is used in enzyme assays and as a probe for studying metal-protein interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for targeted drug delivery and treatment.
Industry
In industrial applications, this compound is used in the development of advanced materials, including catalysts for chemical manufacturing and sensors for detecting biological molecules.
Mechanism of Action
The mechanism by which Rh(H2O)4ATP exerts its effects involves the coordination of rhodium to the phosphate groups of adenosine triphosphate. This interaction can influence the electronic properties of the complex, making it an effective catalyst or probe. The molecular targets include enzymes and nucleic acids, where the rhodium center can facilitate electron transfer or binding interactions.
Comparison with Similar Compounds
Similar Compounds
Rhodium(III) chloride: A common precursor for synthesizing rhodium complexes.
Rhodium(III) acetylacetonate: Another rhodium complex used in catalysis.
Rhodium(III) nitrate: Used in various chemical reactions and as a catalyst.
Uniqueness
Rh(H2O)4ATP is unique due to its coordination with adenosine triphosphate, which imparts specific properties such as water solubility and biological relevance. This makes it distinct from other rhodium complexes that do not have such coordination environments.
Properties
IUPAC Name |
[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;hydron;rhodium(3+);tetrahydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3.4H2O.Rh/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);4*1H2;/q;;;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQMMOVZOZHALB-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.O.O.O.O.[Rh+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N5O17P3Rh | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117405-91-1 | |
Record name | Bidentate tetraaquarhodium adenosine 5'-triphosphate complex | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117405911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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